2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine
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Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a significant scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves nucleophilic attack and concomitant intramolecular cyclization using cyclopentanes and piperidine derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like sodium hypochlorite.
Reduction: Reduction reactions can be carried out using sodium and catalytic amounts of Raney nickel.
Substitution: Substitution reactions often involve the use of common reagents like silver nitrate.
Major Products
The major products formed from these reactions include derivatives such as 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride .
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine has significant potential in various fields:
Mechanism of Action
The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar core structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group substitution.
Uniqueness
2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6,10H2 |
InChI Key |
DWPWOESMQSNKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CCN |
Origin of Product |
United States |
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